molecular formula C7H8Cl2N2O2 B6614409 3-[(2,2-dichlorocyclopropyl)methyl]imidazolidine-2,4-dione CAS No. 171816-24-3

3-[(2,2-dichlorocyclopropyl)methyl]imidazolidine-2,4-dione

Cat. No. B6614409
CAS RN: 171816-24-3
M. Wt: 223.05 g/mol
InChI Key: BXFLYKIRUJETIM-UHFFFAOYSA-N
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Description

“3-[(2,2-dichlorocyclopropyl)methyl]imidazolidine-2,4-dione” is a chemical compound with the molecular formula C7H8Cl2N2O2 . It’s part of the imidazolidine-2,4-dione family, which are five-membered heterocyclic compounds that contain three carbon atoms, two nitrogen atoms, and two oxygen atoms .


Synthesis Analysis

The synthesis of imidazolidine-2,4-dione derivatives has been achieved through various methods. One common method involves the optimization of 3 and 4 component reactions (CR) by Knoevenagel condensation . Another approach uses two and three Bucherer–Berg modifications with 5 and 7CR to synthesize larger homologous molecules .


Molecular Structure Analysis

The molecular structure of “3-[(2,2-dichlorocyclopropyl)methyl]imidazolidine-2,4-dione” was confirmed by FT-IR, 1HNMR, 13CNMR, and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving imidazolidine-2,4-dione derivatives have been well documented in the literature . These reactions often involve the use of various catalysts and reagents to modify the imidazolidine-2,4-dione core and introduce new functional groups .


Physical And Chemical Properties Analysis

Imidazolidine-2,4-dione is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antimicrobial Activity

Imidazolidine-2,4-dione derivatives have demonstrated remarkable antimicrobial properties. Researchers have reported their effectiveness against various bacteria and fungi. These compounds could potentially serve as novel antimicrobial agents in pharmaceutical applications .

Anti-HIV Activity

Certain imidazolidine-2,4-dione derivatives exhibit anti-HIV properties. These compounds may interfere with viral replication or entry, making them valuable candidates for antiretroviral drug development .

Antioxidant Properties

Imidazole-2-thione, a related compound, has been found to possess antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Imidazolidine-2,4-dione derivatives may contribute to antioxidant-based therapies .

Cardiotonic Effects

Imidazole-2-thione has been associated with cardiotonic effects. These compounds may influence heart function, potentially aiding in cardiovascular disease management .

Dopamine β-Hydroxylase (DBH) Inhibition

Imidazole-2-thione has been reported as a DBH inhibitor. DBH is an enzyme involved in the conversion of dopamine to norepinephrine. Inhibiting DBH could have implications for treating conditions related to neurotransmitter imbalances .

Chiral Auxiliary and Ligand for Asymmetric Catalysis

Imidazolidine-2-thiones find use as chiral auxiliaries and ligands in asymmetric catalysis. Their unique stereochemistry allows them to participate in enantioselective reactions, making them valuable tools in organic synthesis .

Future Directions

Imidazolidine-2,4-dione derivatives have found applications in diverse therapeutic areas . They show a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Future research may focus on exploring their potential in various therapeutic applications and developing more efficient synthesis methods .

properties

IUPAC Name

3-[(2,2-dichlorocyclopropyl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2O2/c8-7(9)1-4(7)3-11-5(12)2-10-6(11)13/h4H,1-3H2,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFLYKIRUJETIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)CN2C(=O)CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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